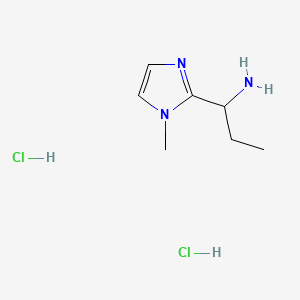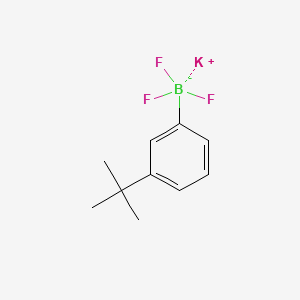
2-Chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. This compound is particularly interesting due to its unique structure, which includes both chloro and chloromethyl functional groups attached to a tetrahydroquinoline ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline typically involves the chlorination of 5,6,7,8-tetrahydroquinoline. One common method is the reaction of 5,6,7,8-tetrahydroquinoline with thionyl chloride (SOCl₂) in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloro and chloromethyl groups can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: The tetrahydroquinoline ring can be reduced to form fully saturated quinoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products
Nucleophilic substitution: Products include azidoquinoline or thiocyanatoquinoline derivatives.
Oxidation: Products include quinoline N-oxides or carboxylic acid derivatives.
Reduction: Products include fully saturated quinoline derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modulation of receptor function. The tetrahydroquinoline ring system can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroquinoline: Lacks the tetrahydro ring system and has different chemical properties.
3-Chloromethylquinoline: Lacks the chloro group and has different reactivity.
5,6,7,8-Tetrahydroquinoline: Lacks both chloro and chloromethyl groups and has different biological activities.
Uniqueness
2-Chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline is unique due to the presence of both chloro and chloromethyl groups on the tetrahydroquinoline ring system. This combination of functional groups provides the compound with distinct chemical reactivity and biological activities, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H11Cl2N |
|---|---|
Peso molecular |
216.10 g/mol |
Nombre IUPAC |
2-chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C10H11Cl2N/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h5H,1-4,6H2 |
Clave InChI |
ZEIMETAGZVJBTB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=NC(=C(C=C2C1)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


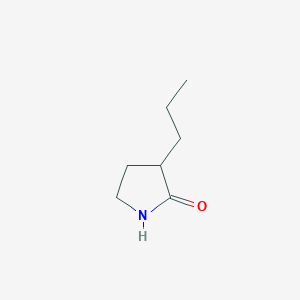
![Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13456977.png)

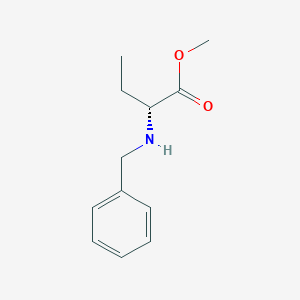
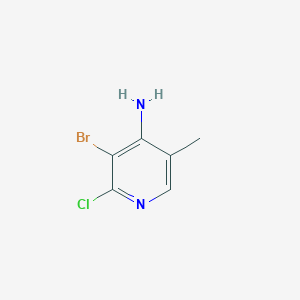
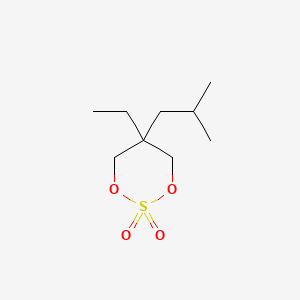
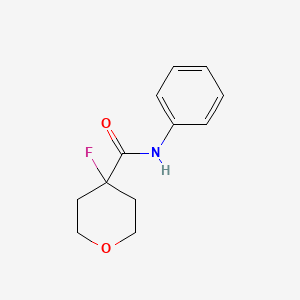

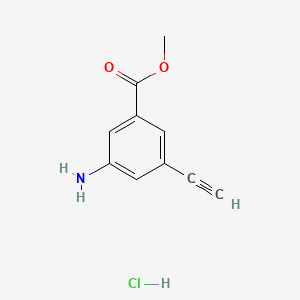
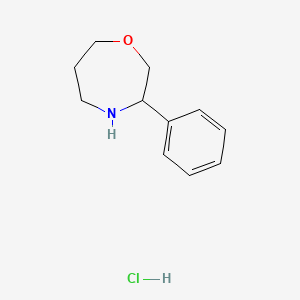
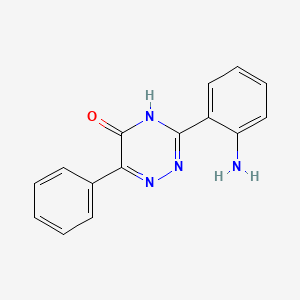
![tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B13457038.png)
